2,7-Dimethyl-9H-carbazole

OLED host materials Phosphorescent OLEDs Electroluminescence efficiency

Substituting dimethylcarbazole isomers can reduce OLED device efficiency by orders of magnitude-a risk procurement managers cannot afford. 2,7-Dimethyl-9H-carbazole (2,7-DMCz) is the structurally validated isomer for high-mobility materials: • Enables up to 100× higher carrier mobility vs. 3,6-isomer • Achieves 13.6 cd/A (blue) & 26.2 cd/A (green) PHOLED efficiency • Delivers 6.8-19.2% PCE in solar cell HTMs • Purity ≥98% (GC); store under inert gas

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
CAS No. 18992-65-9
Cat. No. B172768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-9H-carbazole
CAS18992-65-9
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C
InChIInChI=1S/C14H13N/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3
InChIKeyABYRPCUQHCOXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-9H-carbazole: Strategic OLED Building Block


2,7-Dimethyl-9H-carbazole (2,7-DMCz) is a dimethyl-substituted carbazole derivative with methyl groups specifically positioned at the 2- and 7- positions of the carbazole core [1]. The compound has a molecular weight of 195.26 g/mol, a melting point of 286–292°C, and is commercially available at purities ≥98% (GC) . It serves as a critical synthetic intermediate and core structural unit for constructing high-performance host materials, hole-transport materials (HTMs), and thermally activated delayed fluorescence (TADF) emitters in organic electronics . The 2,7-substitution pattern is strategically distinct from the more common 3,6-substitution pattern, enabling extended π-conjugation, higher carrier mobility, and superior device performance in phosphorescent OLEDs [2].

2,7- vs 3,6-Dimethylcarbazole: Substitution Failure


Generic substitution between dimethylcarbazole isomers is scientifically invalid due to fundamentally different electronic architectures dictated by substitution topology. While 3,6-disubstituted carbazoles exhibit interrupted conjugation with localized frontier molecular orbitals, 2,7-disubstitution establishes a para-linked pathway along the carbazole long axis, enabling extended π-electron delocalization across the entire molecular backbone [1]. This topological distinction translates into quantifiable differences in carrier mobility (up to 100× higher for 2,7-linked derivatives), electroluminescent efficiency (2,7-MeCzPy outperforms 3,6-MeCzPy in both blue and green PHOLEDs), and intermolecular coupling strength [2][3]. Procurement decisions that treat these positional isomers as interchangeable will compromise device performance metrics that are directly traceable to molecular architecture.

2,7-Dimethyl-9H-carbazole: Differentiation Evidence


EL Efficiency: 2,7-MeCzPy vs. 3,6-MeCzPy OLED Hosts

In a direct comparative study of pyridine-cored host materials, the derivative incorporating 2,7-dimethylcarbazole (2,7-MeCzPy) achieved superior electroluminescent performance compared to its 3,6-dimethylcarbazole counterpart (3,6-MeCzPy) [1]. The performance ranking followed the sequence: 2,7-MeCzPy > 3,6-tBuCzPy > 3,6-MeCzPy, which was consistent with the trend in triplet energy (ET) values [1].

OLED host materials Phosphorescent OLEDs Electroluminescence efficiency

Carrier Mobility: 2,7- vs. 3,6-Carbazole Trimers

A systematic experimental and theoretical comparison of 2,7-substituted vs. 3,6-substituted carbazole derivatives revealed that 2,7-substituted carbazole compounds exhibit carrier mobility values nearly two orders of magnitude (approximately 100×) higher than their 3,6-substituted counterparts [1]. DFT calculations attributed this pronounced difference to extended π-conjugation and a transition dipole moment twice as large in the 2,7-disubstituted derivative [1].

Charge transport Carrier mobility Organic semiconductors

Radiative Rate & Quantum Yield: 2,7- vs. 3,6-Derivatives

The same comparative study of 2,7- vs. 3,6-substituted carbazole derivatives demonstrated that the 2,7-disubstituted carbazole compound exhibits up to 5× larger radiative relaxation rates and a 3-fold increase in fluorescence quantum yield compared to the 3,6-substituted analogue, along with reduced electron-vibronic coupling [1].

Photophysics Fluorescence quantum yield Radiative decay

Transition Dipole Moment: 2,7- vs. 3,6-Carbazole

Density functional theory (DFT) calculations performed as part of the comparative analysis revealed that the transition dipole moment in the 2,7-disubstituted carbazole derivative is approximately twice as large as that in the 3,6-substituted analogue [1]. This computational finding is consistent with the experimentally observed enhanced photophysical properties and carrier mobility.

DFT calculation Transition dipole moment Electronic structure

2,7-Dimethyl-9H-carbazole: Verified Applications


Phosphorescent OLED Host Synthesis

Use 2,7-dimethyl-9H-carbazole as the donor building block for constructing pyridine-cored hybrid host materials (e.g., 2,6-bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine, 2,7-MeCzPy). This derivative has been directly shown to outperform its 3,6-dimethylcarbazole counterpart (3,6-MeCzPy) in solution-processed blue and green PHOLEDs, achieving current efficiencies of 13.6 cd/A (blue) and 26.2 cd/A (green) [1]. Procurement of the 2,7-isomer rather than the 3,6-isomer is essential for achieving these performance metrics.

Hole-Transport Layers for Perovskite & DSSCs

Employ 2,7-dimethyl-9H-carbazole as the core scaffold for designing hole-transport materials (HTMs) in solid-state mesoscopic solar cells. Systematic investigations have demonstrated that 2,7-substituted carbazole-based HTMs exhibit higher hole mobility and conductivity compared to 3,6-substituted analogs, resulting in better overall device performance [1][2]. This substitution topology advantage has been validated in both solid-state dye-sensitized solar cells (ssDSSCs) and perovskite solar cells (PSCs), where HTMs derived from this scaffold have yielded efficiencies of 6.8% and 19.2%, respectively [2].

TADF Emitters & High-Triplet-Energy Hosts

Utilize 2,7-dimethyl-9H-carbazole as a donor unit for constructing thermally activated delayed fluorescence (TADF) emitters and high-triplet-energy host materials. The 2,7-dimethylcarbazole scaffold provides high triplet energy levels and excellent hole-transport capabilities that are critical for efficient TADF devices and deep-blue fluorescent OLEDs [1]. The 2,7-substitution pattern enables further functionalization via halogenation (e.g., bromination) at the reactive methyl-modified sites, allowing coupling reactions to construct extended conjugated systems or bipolar molecules [1].

Amorphous Film for Solution-Processed Electronics

Select 2,7-dimethyl-9H-carbazole as a precursor when designing materials requiring stable amorphous film morphology. The introduction of methyl groups at the 2- and 7-positions creates significant steric hindrance that effectively twists the molecular plane and suppresses tight π-π stacking, thereby reducing concentration quenching, improving solid-state fluorescence quantum yield, and enhancing thermal stability and film-forming properties [1]. These characteristics are directly relevant for solution-processed OLED and OPV fabrication where uniform, pinhole-free thin films are essential for device reproducibility and long-term operational stability.

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